Technical Documentation Center

10-Chlorodecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10-Chlorodecanoic acid
  • CAS: 37027-56-8

Core Science & Biosynthesis

Foundational

10-Chlorodecanoic Acid: Physicochemical Profiling and Applications in Advanced Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 10-Chlorodecanoic acid (10-CDA) is a highly versatile ω...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

10-Chlorodecanoic acid (10-CDA) is a highly versatile ω -haloalkanoic acid characterized by its bifunctional nature: a terminal carboxylic acid and a terminal primary alkyl chloride. This dual reactivity, combined with a highly lipophilic 10-carbon aliphatic spacer, makes it an indispensable building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data, providing a deep dive into the causality behind its physicochemical behavior, its role in synthesizing lipid-lowering agents, and its advanced applications in PROTAC linkers and drug-eluting stent (DES) functionalization.

Physicochemical Profiling and Mechanistic Insights

Understanding the physical and chemical parameters of 10-CDA is critical for predicting its behavior in both synthetic workflows and biological systems. The 10-carbon chain provides a specific hydrophobic radius that dictates its partition coefficient and membrane permeability.

Quantitative Data Summary
PropertyValueMechanistic Significance
Chemical Formula C10​H19​ClO2​ Bifunctional (carboxyl and chloro groups) allows orthogonal functionalization[1].
Molecular Weight 206.71 g/mol Low molecular weight ensures minimal steric hindrance when used as a linker[2].
CAS Number 37027-56-8Standard identifier for regulatory and procurement tracking[1].
SMILES O=C(O)CCCCCCCCCClLinear aliphatic chain provides flexibility in spatial targeting[3].
LogP (Predicted) ~3.5 - 3.8High lipophilicity drives cellular membrane penetration, crucial for intracellular drug targets[4].
Boiling Point > 250 °C (Extrapolated)High thermal stability permits high-temperature synthetic conditions (e.g., refluxing with SOCl2​ )[4].

Causality in Chemical Behavior: The terminal chlorine atom in 10-CDA is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) due to the lack of steric hindrance at the primary carbon. Conversely, the carboxylic acid can undergo standard esterification, amidation, or activation into an acid chloride. This orthogonality allows chemists to sequentially react one end of the molecule without protecting groups, provided the reaction conditions are carefully controlled (e.g., using mild nucleophiles for the acid before displacing the chloride).

Synthetic Methodologies

The industrial and laboratory-scale synthesis of 10-CDA relies heavily on the monoalkylation of C-H acidic methylene groups, followed by hydrolysis and decarboxylation. This self-validating protocol ensures high yield and purity by utilizing phase-transfer catalysis.

Synthesis A Diethyl Malonate + 1,8-Dichlorooctane B Alkylation (K2CO3, TBAB) A->B Phase Transfer C 2-(8-chlorooctyl) malonate B->C Reflux D Hydrolysis & Decarboxylation C->D H+ / Heat E 10-Chlorodecanoic Acid D->E -CO2

Synthetic workflow for 10-chlorodecanoic acid via monoalkylation and decarboxylation.

Protocol: Synthesis via Monoalkylation

Adapted from established patent methodologies for ω -haloalkanoic acids[5].

  • Reagent Preparation: Combine diethyl malonate (1.0 eq) with a large excess of 1,8-dichlorooctane (to prevent dialkylation) in a non-polar solvent like cyclohexane.

  • Phase-Transfer Catalysis: Add anhydrous potassium carbonate ( K2​CO3​ ) as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. Causality: TBAB shuttles the carbonate ion into the organic phase, allowing the deprotonation of the malonate to occur efficiently at the interface.

  • Alkylation: Heat the mixture to reflux under stirring for 4-6 hours. The intermediate formed is 2-(8-chlorooctyl)malonic acid diethyl ester.

  • Hydrolysis & Decarboxylation: Isolate the intermediate and subject it to acidic hydrolysis using a sulfonic acid catalyst (e.g., methanesulfonic acid, 2-5% by weight) at elevated temperatures (150 °C). The application of heat drives the decarboxylation of the resulting diacid, yielding 10-chlorodecanoic acid[5].

Applications in Advanced Drug Development

PROTAC Linker Engineering

In targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand to the target protein warhead. 10-CDA serves as an excellent all-carbon, non-PEGylated linker[6]. The 10-carbon chain provides an optimal spatial distance (~12-15 Å) that prevents steric clashing between the two proteins while maintaining a highly lipophilic profile that enhances the overall oral bioavailability of the PROTAC molecule.

Lipid-Lowering and Anti-Inflammatory Agents

10-CDA is utilized as a lipophilic anchoring tail in the synthesis of triphenylimidazolyloxyalkanoic acids. According to pharmacological data, coupling the imidazole core with the 10-carbon chain of 10-CDA significantly enhances antithrombotic and antiatherosclerotic activity. The lipophilic tail mimics endogenous fatty acids, allowing the drug to interact favorably with lipid metabolism pathways while maintaining low systemic toxicity[7].

Functionalization of Drug-Eluting Stents (DES)

One of the most sophisticated uses of 10-CDA is in the surface modification of cardiovascular stents. 10-CDA is used to build Self-Assembled Monolayers (SAMs) on gold or stainless steel surfaces. The carboxylic end is covalently bonded to the stent surface, leaving the terminal chloro group exposed. This chloro group is subsequently displaced by antiproliferative agents (e.g., via dithiocarbamate linkages), creating a controlled-release mechanism that prevents restenosis[8].

Experimental Workflow: Surface Functionalization for DES

The following protocol details the activation of 10-CDA and its coupling to a hydroxyl-terminated stent surface. This is a self-validating system: the use of an acid scavenger ensures the integrity of the underlying monolayer.

Workflow Step1 Step1 Step2 Step 2: Evaporation Vacuum at 40°C to remove excess SOCl2 Step1->Step2 Step3 Step 3: Solvation Dissolve in anhydrous THF Step2->Step3 Step4 Step 4: Coupling & Neutralization Add to OH-SAMs + Pyridine (HCl Scavenger) Step3->Step4 Step5 Step 5: Validation Wash sequentially & verify via XPS Step4->Step5

Step-by-step methodology for SAM functionalization using 10-chlorodecanoic acid.

Step-by-Step Methodology[8]
  • Activation: Place 10-chlorodecanoic acid in a dry, round-bottom flask. Add a 3-fold molar excess of thionyl chloride ( SOCl2​ ). Reflux the mixture at 76 °C for 1 hour under a strict nitrogen atmosphere. Causality: SOCl2​ converts the stable carboxylic acid into a highly reactive acyl chloride, preparing it for nucleophilic attack.

  • Purification: Transfer the flask to a rotary evaporator. Remove the unreacted SOCl2​ and SO2​ / HCl byproducts under vacuum at 40 °C. This step is critical to prevent unwanted side reactions in the coupling phase.

  • Solvation: Re-dissolve the purified 10-chlorodecanoyl chloride in 20 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Coupling: Carefully immerse the hydroxyl-terminated SAM-coated stent substrate into the THF solution.

  • Catalysis and Protection: Inject 0.2 mL of anhydrous pyridine into the reaction vessel. Causality: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst to accelerate the esterification, and it scavenges the corrosive HCl byproduct generated during the reaction. Without pyridine, the localized acidic environment would hydrolyze and destroy the delicate SAM layer.

  • Validation: After a 12-hour incubation, remove the substrate and wash sequentially with THF, absolute ethanol, and deionized water. Validate the successful attachment of the 10-carbon chloro-terminated chain using X-ray Photoelectron Spectroscopy (XPS), looking for the distinct Cl2p​ peak.

References

  • NextSDS Database. "10-Chlorodecanoic acid — Chemical Substance Information." NextSDS. Available at:[Link]

  • Cheméo. "Chemical Properties of 10-Chlorodecanoic acid, methyl ester." Cheméo. Available at:[Link]

  • Google Patents. "Triphenylimidazolyloxyalkanoic acids and their derivatives and a process for the treatment of thromboembolic, inflammatory and/or atheriosclerotic diseases." US4460598A.
  • Google Patents. "Process for monoalkylation of C-H acidic methylene groups." US7038072B2.
  • Googleapis. "Patent Application Publication: US 2009/0123516 A1." Googleapis. Available at:[Link]

  • PubChemLite. "10-chlorodecanoic acid (C10H19ClO2)." Université du Luxembourg. Available at: [Link]

Sources

Exploratory

The Strategic Utility of 10-Chlorodecanoic Acid as a Bifunctional Building Block in Advanced Therapeutics and Materials

Executive Summary As a Senior Application Scientist navigating the complexities of drug design and materials engineering, I frequently evaluate the architectural requirements of molecular linkers. 10-Chlorodecanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design and materials engineering, I frequently evaluate the architectural requirements of molecular linkers. 10-Chlorodecanoic acid (10-CDA, CAS: 37027-56-8) has emerged as a highly versatile, aliphatic bifunctional building block. Featuring a 10-carbon hydrophobic spacer flanked by a carboxylic acid and a terminal alkyl chloride, it provides orthogonal reactivity.

This technical guide details the mechanistic rationale, experimental workflows, and physicochemical advantages of utilizing 10-CDA in targeted protein degradation (PROTACs), dendrimer conjugation, and the functionalization of drug-eluting medical devices [1].

Structural Rationale and Orthogonal Reactivity

The selection of a linker is never arbitrary; it is a calculated balance of spatial geometry, hydrophobicity, and chemical stability.

Why a 10-Carbon Aliphatic Chain?

In the design of PROTACs (Proteolysis Targeting Chimeras), linker length dictates the conformational freedom between the E3 ligase ligand and the protein of interest (POI) ligand. A 10-carbon aliphatic chain provides an optimal ~12–15 Å spatial separation. This specific distance minimizes steric clashes between the two recruited proteins while maintaining sufficient lipophilicity to enhance the passive cellular permeability of the massive PROTAC molecule.

The Power of Orthogonal Bifunctionality

10-CDA allows for stepwise, highly controlled conjugation due to the distinct reactivity profiles of its termini:

  • Carboxyl Terminus (-COOH): Highly reactive toward primary amines and alcohols when treated with standard coupling reagents (e.g., EDC/NHS, HATU).

  • Alkyl Chloride Terminus (-Cl): Serves as a stable electrophile. While intrinsically less reactive toward nucleophilic substitution ( SN​2 ) than its bromide or iodide counterparts, the chloride moiety offers superior shelf stability and prevents premature cross-reactivity or self-polymerization during the initial carboxyl activation phase.

When higher electrophilicity is required for the subsequent SN​2 step, the chloride can be transiently converted to a highly reactive iodide in situ via the Finkelstein reaction.

G CDA 10-Chlorodecanoic Acid (Bifunctional Core) COOH Carboxyl Terminus (Amidation) CDA->COOH Activation Cl Chloride Terminus (SN2 Substitution) CDA->Cl Nucleophilic Attack PROTAC PROTAC Linker COOH->PROTAC Polymer Polymer Conjugate COOH->Polymer Cl->PROTAC Cl->Polymer

Diagram 1: Orthogonal bifunctional reactivity pathways of 10-Chlorodecanoic acid.

Core Applications in Drug Development & Materials Science

Polymer Functionalization & Drug-Eluting Stents

In cardiovascular medicine, the development of drug-eluting stents requires robust mechanisms to anchor therapeutic agents to stainless steel surfaces via polymer coatings. 10-CDA is extensively utilized to functionalize non-biodegradable polymers and self-immolative dendrimers [1]. The carboxylic acid can be grafted onto an aminated stent surface, leaving the terminal chloride available to covalently bind a therapeutic payload via nucleophilic cleavage or solvolysis post-implantation.

Complex Pharmaceutical Intermediates

10-CDA is a critical precursor for synthesizing monoalkylated C-H acidic methylene groups, achieving high-purity yields (up to 95%) during the production of malonic esters [2]. Furthermore, its structural backbone is integrated into the synthesis of triphenylimidazolyloxyalkanoic acids, which are potent antithrombotic and anti-inflammatory agents [3].

Quantitative Data & Comparative Analysis

To justify the selection of 10-CDA over other aliphatic linkers, we must compare their physicochemical properties. The table below summarizes the quantitative and qualitative data driving these architectural decisions.

Aliphatic LinkerChain LengthSpacer Distance SN​2 Relative ReactivityShelf StabilityPrimary Application
5-Chloropentanoic acid C5~6-7 ÅLowExcellentShort-range polymer grafting
10-Chlorodecanoic acid C10~12-15 ÅLow (Tunable)ExcellentPROTACs, Dendrimer conjugation [1]
10-Iododecanoic acid C10~12-15 ÅVery HighPoor (Light sensitive)Direct, rapid SN​2 coupling

Data Synthesis: 10-CDA offers the optimal balance. It provides the necessary spacer distance of a C10 chain while maintaining the high shelf stability of a chloride, allowing reactivity to be tuned precisely when needed.

Mechanistic Workflows & Experimental Protocols

The following protocol outlines a self-validating, two-stage orthogonal conjugation utilizing 10-CDA. As an application scientist, I emphasize the causality behind each step to ensure reproducibility and high yields.

Stage 1: Amidation of the Carboxyl Terminus

Objective: Covalently link the carboxyl group of 10-CDA to a primary amine (e.g., an E3 ligase ligand) without triggering the alkyl chloride.

  • Activation: Dissolve 1.0 eq of 10-CDA in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of N-Hydroxysuccinimide (NHS).

    • Causality: EDC activates the carboxyl group, but the resulting O-acylisourea is unstable and prone to rearrangement. NHS traps it to form a stable, amine-reactive NHS-ester.

  • Monitoring: Stir at room temperature for 2 hours. Validate activation via TLC (Thin-Layer Chromatography); the highly polar carboxylic acid spot will disappear, replaced by a less polar NHS-ester spot.

  • Coupling: Add 1.0 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without attacking the alkyl chloride terminus.

  • Workup: Wash the organic layer with 1M HCl, then brine, dry over Na2​SO4​ , and concentrate under vacuum.

Stage 2: Finkelstein-Assisted SN​2 Substitution

Objective: Substitute the terminal chloride with a nucleophile (e.g., a thiol or azide attached to a POI ligand).

  • Halogen Exchange (Finkelstein Reaction): Dissolve the intermediate from Stage 1 in anhydrous acetone. Add 3.0 eq of Sodium Iodide (NaI) and reflux for 12 hours.

    • Causality: Chloride is a mediocre leaving group. The Finkelstein reaction converts the alkyl chloride to a highly reactive alkyl iodide. Because NaCl is insoluble in cold acetone, its precipitation drives the equilibrium forward (Le Chatelier's principle). This visual cue (white precipitate) makes the step self-validating.

  • Nucleophilic Attack: Cool the mixture to room temperature. Add 1.2 eq of the target nucleophile and a suitable base (e.g., K2​CO3​ ). Stir for 4-6 hours.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify the final bifunctional conjugate via preparative HPLC.

Workflow Step1 1. Carboxyl Activation (EDC/NHS, RT) Step2 2. Amidation (Amine, DIPEA) Step1->Step2 Step3 3. Halogen Exchange (NaI, Acetone, Reflux) Step2->Step3 Step4 4. SN2 Substitution (Nucleophile, Base) Step3->Step4 Step5 5. Purification (HPLC/Flash GC) Step4->Step5

Diagram 2: Step-by-step experimental workflow for 10-CDA orthogonal conjugation.

References

  • Source: US Patent Application Publication (US 2009/0123516 A1)
  • Source: US Patent (US 7038072 B2)
  • Source: US Patent (US 4460598 A)

Protocols & Analytical Methods

Method

Application Note: 10-Chlorodecanoic Acid as a Bifunctional Cross-Linker for Advanced Surface Functionalization

Executive Summary In the fields of materials science and biomedical engineering, the precise control of surface interfaces is critical for the performance of biosensors, targeted drug delivery systems, and vascular impla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of materials science and biomedical engineering, the precise control of surface interfaces is critical for the performance of biosensors, targeted drug delivery systems, and vascular implants. 10-Chlorodecanoic acid (10-CDA) has emerged as a highly versatile, heterobifunctional cross-linker. Featuring a carboxylic acid moiety at one terminus and a reactive chlorine atom at the other, 10-CDA is uniquely suited for the fabrication of Self-Assembled Monolayers (SAMs) on metal oxide surfaces.

This application note provides a comprehensive, field-proven guide to utilizing 10-CDA for surface functionalization and subsequent biomolecular cross-linking, detailing the mechanistic causality behind experimental parameters and providing self-validating protocols for rigorous quality control.

Mechanistic Rationale & Molecular Design

The selection of 10-CDA over other omega-halo fatty acids is not arbitrary; it represents an optimal thermodynamic and kinetic balance for surface chemistry.

  • The Carboxylate Anchor: The carboxylic acid group (-COOH) forms strong, bidentate coordination bonds with hydroxylated metal oxides (e.g., TiO₂, Al₂O₃, and oxidized 316L stainless steel). This provides a robust anchor that resists hydrolytic cleavage under physiological conditions.

  • The Alkyl Spacer Dynamics (C9): The 9-methylene chain is the "sweet spot" for SAM formation. Shorter chains (e.g., 5-chloropentanoic acid) lack sufficient intermolecular van der Waals forces to overcome thermal energy, resulting in disordered, liquid-like monolayers. Conversely, longer chains (e.g., 16-chlorohexadecanoic acid) suffer from poor solubility in standard non-toxic solvents and can sterically bury the terminal functional group. 10-CDA yields a densely packed, semi-crystalline SAM while maintaining high terminal accessibility.

  • The Terminal Chloride Reactivity: While iodine and bromine are superior leaving groups for S_N2 reactions, 10-iododecanoic acid and 10-bromodecanoic acid are highly reactive and prone to premature hydrolysis or auto-polymerization during the prolonged SAM self-assembly phase. The terminal chloride in 10-CDA is kinetically stable during assembly but remains sufficiently electrophilic to undergo targeted nucleophilic substitution when exposed to strong nucleophiles (like thiols)[1].

As established in, 10-CDA provides the distinct ability to cross-link functional groups such as the sulfhydryl (-SH) of cysteine or primary amines (e.g., the epsilon amino group of lysine) on medical implant surfaces[1]. Furthermore, it serves as a highly pure intermediate in the monoalkylation of C-H acidic methylene groups for complex polymer synthesis[2].

Experimental Workflows

Workflow A Bare Metal Oxide (e.g., 316L SS) B 10-CDA SAM Formation (Carboxylate Anchoring) A->B + 10-CDA (Ethanol, 24h) C Terminal Chloro-SAM (Hydrophobic Surface) B->C Self-Assembly D Nucleophilic Substitution (SN2 Cross-linking) C->D + Nucleophile (R-SH / R-NH2) E Bio-Functionalized Surface (e.g., Peptide Attached) D->E Cl- Displacement

Workflow of 10-CDA SAM formation and subsequent biomolecular cross-linking.

Pathways N1 10-Chlorodecanoic Acid (Cl-C9H18-COOH) N2 Surface Anchored SAM (Metal-OOC-C9H18-Cl) N1->N2 Bidentate Binding N3 Azidation (Metal-OOC-C9H18-N3) N2->N3 + NaN3 DMF, 60°C N4 Direct SN2 Cross-linking (Metal-OOC-C9H18-S-R) N2->N4 + Thiol (R-SH) Basic pH N5 CuAAC Click Chemistry (Metal-OOC-C9H18-Triazole-R) N3->N5 + Alkyne-R Cu(I) Catalyst

Chemical pathways for 10-CDA surface anchoring and cross-linking strategies.

Protocol 1: Fabrication of 10-CDA SAMs on Metal Oxides

Materials Required
  • 316L Stainless Steel (SS) or Titanium substrates

  • 10-Chlorodecanoic acid (CAS: 37027-56-8, >98% purity)

  • Anhydrous absolute ethanol

  • UV-Ozone cleaner

Step-by-Step Methodology
  • Substrate Preparation & Hydroxylation: Sonicate the metal substrates sequentially in acetone, ethanol, and deionized water for 10 minutes each. Dry under N₂ gas, then treat with a UV-Ozone cleaner for 20 minutes.

    • Causality: Organic solvents remove adventitious carbon. UV-Ozone generates a highly reactive, hydroxyl-rich oxide layer (Fe-OH, Cr-OH, Ti-OH). The carboxylate group of 10-CDA strictly requires these surface hydroxyls to form bidentate coordination bonds.

  • SAM Self-Assembly: Immediately immerse the activated substrates in a 1 mM solution of 10-CDA in anhydrous ethanol. Seal the vessel and incubate in the dark for 24 hours at room temperature.

    • Causality: 1 mM is the critical concentration threshold. Higher concentrations lead to rapid, disordered physisorption (multilayers), while lower concentrations result in incomplete coverage. Anhydrous ethanol prevents ambient water molecules from competing for surface hydroxyl sites.

  • Rinsing and Annealing: Remove the substrates, rinse with copious amounts of fresh ethanol, and dry under a gentle stream of N₂. Anneal the substrates in an oven at 60°C for 1 hour.

    • Causality: Rinsing removes loosely bound, physisorbed 10-CDA. Mild thermal annealing provides the kinetic energy necessary for the alkyl chains to reorganize into a thermodynamically stable, densely packed quasi-crystalline state.

Validation & Quality Control (Self-Validating System)
  • Contact Angle Goniometry: The static water contact angle must shift from <10° (superhydrophilic UV-Ozone treated metal) to 75°–85° . This specific range confirms the presence of a densely packed, hydrophobic chloro-terminated surface.

  • X-ray Photoelectron Spectroscopy (XPS): Verify the presence of the Cl 2p doublet at ~200 eV. The absence of this peak indicates either failed assembly or premature cleavage of the chloride group.

Protocol 2: Bio-Cross-Linking via Azide-Alkyne Click Chemistry

While direct S_N2 displacement with thiols is possible[1], steric hindrance from large biomolecules often reduces yield. Converting the terminal chloride to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensures near-quantitative cross-linking.

Step-by-Step Methodology
  • Surface Azidation: Incubate the 10-CDA SAM-functionalized substrate in a saturated solution of sodium azide (NaN₃) in Dimethylformamide (DMF) at 60°C for 12 hours. Rinse thoroughly with DMF, then water.

    • Causality: The chloride acts as a moderate leaving group, allowing S_N2 displacement by the small, highly nucleophilic azide ion. This creates a highly reactive handle for click chemistry.

  • CuAAC Cross-Linking: Prepare a reaction buffer containing the alkyne-tagged biomolecule (e.g., 10 µM alkyne-peptide), 1 mM CuSO₄, and 5 mM sodium ascorbate in PBS (pH 7.4). Submerge the azidated substrate in this solution for 2 hours at room temperature.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, driving the formation of a stable 1,2,3-triazole linkage between the SAM and the biomolecule without damaging delicate peptide structures.

Validation & Quality Control (Self-Validating System)
  • Quartz Crystal Microbalance with Dissipation (QCM-D): Monitor real-time mass changes. A successful cross-linking event will show a sharp decrease in frequency (Δf) corresponding to the mass of the attached biomolecule.

  • XPS: The Cl 2p peak at 200 eV must completely disappear, replaced by a strong N 1s signal at ~400 eV (originating from the newly formed triazole ring and peptide bonds).

Quantitative Data: Linker Optimization

The following table summarizes the comparative efficacy of various omega-halo fatty acids, demonstrating why 10-CDA is the optimal choice for SAM-based cross-linking.

Linker MoleculeChain LengthLeaving GroupSAM Order (Crystallinity)Terminal Stability during SAM FormationCross-Linking Efficiency (Thiol SN2)
5-Chloropentanoic acid C5ChlorideLow (Disordered, Liquid-like)HighHigh (but spatially disordered)
10-Chlorodecanoic acid C10ChlorideHigh (Semi-crystalline) High Optimal
10-Bromodecanoic acid C10BromideHigh (Semi-crystalline)Low (Prone to hydrolysis)High (if intact)
16-Chlorohexadecanoic acid C16ChlorideVery High (Crystalline)HighLow (Steric hindrance)

References

  • Title: US 2009/0123516 A1 - Surface modification of SAMs on metal surfaces Source: United States Patent and Trademark Office / Google Patents URL
  • Title: US 7038072 B2 - Process for monoalkylation of C-H acidic methylene groups Source: United States Patent and Trademark Office / Google Patents URL

Sources

Application

Application Note: 10-Chlorodecanoic Acid as a Bifunctional Aliphatic Linker in API Synthesis and Advanced Drug Delivery Systems

Executive Summary & Mechanistic Rationale 10-Chlorodecanoic acid (CAS 50594-51-9 / 37027-56-8) is a highly versatile, purely aliphatic C10 building block utilized extensively in modern pharmaceutical synthesis. Its value...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

10-Chlorodecanoic acid (CAS 50594-51-9 / 37027-56-8) is a highly versatile, purely aliphatic C10 building block utilized extensively in modern pharmaceutical synthesis. Its value lies in its orthogonal bifunctionality : it possesses a terminal carboxylic acid for acyl-transfer reactions (amidation/esterification) and a terminal primary chloride for nucleophilic aliphatic substitution ( SN​2 ).

From a structural design perspective, the 10-carbon chain is not arbitrary. In the synthesis of lipid-lowering and antithrombotic active pharmaceutical ingredients (APIs), the C10 chain mimics endogenous fatty acids, optimizing the lipophilicity required for cellular membrane permeability . In targeted protein degradation (PROTACs), this specific aliphatic length provides critical steric relief, preventing unfavorable steric clashes between the E3 ubiquitin ligase and the target protein during ternary complex formation . Furthermore, in medical device engineering, the molecule acts as an anchoring tether, forming self-assembled monolayers (SAMs) on drug-eluting stents .

Mechanistic Pathway Visualization

The following workflow illustrates the divergent synthetic pathways enabled by the orthogonal reactive sites of 10-chlorodecanoic acid.

G cluster_0 Electrophilic Site (C10) cluster_1 Nucleophilic/Acidic Site (C1) cluster_2 Surface Modification CDA 10-Chlorodecanoic Acid (Bifunctional C10 Linker) SN2 Nucleophilic Substitution via Terminal Chloride CDA->SN2 Base, KI (cat.) In situ Finkelstein Amidation Carboxylic Acid Activation (EDC/NHS or HATU) CDA->Amidation Coupling Reagents Amine Nucleophile Surface Self-Assembled Monolayer (SAM) Formation CDA->Surface Metal Oxide Binding API API Core Alkylation (e.g., Etherification) SN2->API PROTAC PROTAC E3 Ligand Conjugation Amidation->PROTAC Stent Drug-Eluting Stent Coating Surface->Stent

Fig 1: Orthogonal synthetic workflows utilizing the bifunctional reactivity of 10-chlorodecanoic acid.

Experimental Protocols & Self-Validating Methodologies

As a Senior Application Scientist, it is critical to recognize that primary chlorides are only moderate electrophiles. To prevent the need for harsh thermal conditions that could degrade complex API cores, we employ specific catalytic strategies, such as the Finkelstein reaction, to enhance reactivity.

Protocol A: API Core Alkylation via Williamson-Type Etherification

This protocol is utilized for synthesizing triphenylimidazolyloxyalkanoic acids, a class of antithrombotic agents . The phenolic hydroxyl group of the API core acts as the nucleophile.

Causality & Strategy: Direct displacement of the chloride by a phenolate is slow. We introduce a catalytic amount of Potassium Iodide (KI). The iodide ion acts as a highly effective nucleophile, displacing the chloride to form a 10-iododecanoic acid intermediate in situ. Iodide is a superior leaving group, rapidly accelerating the subsequent SN​2 attack by the bulky API phenolate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 1.0 eq of the phenolic API core in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes to ensure complete deprotonation of the phenol to the more nucleophilic phenolate.

  • Catalysis & Alkylation: Add 1.2 eq of 10-chlorodecanoic acid and 0.1 eq of KI. Elevate the temperature to 80°C.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The transient appearance of the iodinated intermediate and its subsequent conversion to the product confirms the catalytic cycle is active.

  • Workup & Quench: Once starting materials are consumed (typically 12-16 hours), cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Rationale: This step is critical to reduce any residual iodine ( I2​ ) generated from the KI back to water-soluble iodide, preventing oxidative discoloration of the final API. Wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: PROTAC Linker Amidation

This protocol attaches the C10 linker to an E3 ligase ligand (e.g., a thalidomide derivative containing a primary amine) .

Causality & Strategy: To prevent self-condensation or unreactive resting states, the carboxylic acid must be converted into an active ester. HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate, driving the amidation to completion rapidly at room temperature, which preserves the integrity of sensitive E3 ligands.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 10-chlorodecanoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Observation: A slight color change indicates the formation of the active HOAt ester.

  • Coupling: Add 1.0 eq of the amine-bearing E3 ligand. Stir at room temperature for 2-4 hours.

  • Self-Validation (Monitoring): Use HPLC to verify the disappearance of the active ester and the formation of the conjugated product.

  • Workup: Dilute the mixture with Dichloromethane (DCM).

  • Orthogonal Washing: Wash sequentially with 1M HCl (to protonate and remove unreacted amines/DIPEA) and saturated NaHCO3​ (to deprotonate and remove unreacted 10-chlorodecanoic acid). Dry over MgSO4​ and purify via flash chromatography.

Protocol C: Surface Functionalization of Drug-Eluting Stents

10-chlorodecanoic acid is used to create a Self-Assembled Monolayer (SAM) on metal oxide surfaces (e.g., stainless steel stents), providing a tether for anti-restenotic drugs .

Step-by-Step Methodology:

  • Surface Preparation: Clean the stent surface using oxygen plasma to maximize the density of surface hydroxyl groups.

  • SAM Formation: Submerge the stent in a 1 mM solution of 10-chlorodecanoic acid in an ethanol/water mixture for 24 hours at room temperature. The carboxylic acid coordinates with the metal oxide surface.

  • Drug Tethering: The exposed terminal chlorides are subsequently reacted with a nucleophilic functional group on the anti-restenotic agent, covalently locking the drug to the stent surface.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the primary synthetic pathways utilizing 10-chlorodecanoic acid.

Reaction PathwayTarget ApplicationReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)
Williamson Etherification API Synthesis (Antithrombotic) K2​CO3​ , KI (cat.), DMF8012 - 1675 - 85%
Amide Coupling PROTAC Linker EngineeringHATU, DIPEA, DMF252 - 485 - 95%
Monoalkylation Malonic Ester DerivativesAcid Catalyst (e.g., TsOH)1204 - 6>90%
SAM Formation Stent Surface CoatingEthanol/Water solvent2524N/A (Surface Coverage)

Note: Monoalkylation data reflects industrial-scale synthesis of C-H acidic methylene groups using C10 dihalides or halo-acids .

References

  • Title: US4460598A - Triphenylimidazolyloxyalkanoic acids and their derivatives and a process for the treatment of thromboembolic, inflammatory and/or atheriosclerotic diseases Source: Google Patents URL
  • Title: US20090123516A1 - Medical Devices Having a Surface-Attached Monolayer Source: Google Patents URL
  • Title: US7038072B2 - Process for monoalkylation of C-H acidic methylene groups Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Preventing unwanted lactonization during 10-chlorodecanoic acid reactions

Welcome to the technical support center for handling 10-chlorodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 10-chlorodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile reagent, specifically focusing on the prevention of unwanted lactonization. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

I. Understanding the Challenge: Unwanted Lactonization

10-Chlorodecanoic acid is a valuable bifunctional molecule, featuring a terminal chloroalkane and a carboxylic acid. This structure allows for a variety of synthetic transformations. However, the proximity of the carboxylate (or its activated form) and the electrophilic terminal carbon can lead to an undesired intramolecular cyclization, forming the stable 10-membered ring of ω-decanolactone. This side reaction can significantly reduce the yield of the desired product and complicate purification.

The formation of ω-decanolactone from 10-chlorodecanoic acid is an intramolecular nucleophilic substitution reaction. The carboxylate anion acts as a nucleophile, attacking the carbon atom bearing the chlorine, which serves as the leaving group.

II. Frequently Asked Questions (FAQs)

Q1: Under what conditions is lactonization most likely to occur?

A1: Lactonization is generally favored by conditions that promote intramolecular nucleophilic attack. These include:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for cyclization.

  • Basic Conditions: The presence of a base deprotonates the carboxylic acid, forming the more nucleophilic carboxylate anion, which readily participates in intramolecular SN2 reactions.[1]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can solvate the cation of a base, leaving the carboxylate anion more "naked" and reactive.

  • High Dilution: While seemingly counterintuitive, high dilution can favor intramolecular reactions over intermolecular reactions by reducing the probability of collisions between different reactant molecules.

Q2: I am trying to perform a nucleophilic substitution on the terminal chlorine. Why am I getting the lactone instead?

A2: This is a common issue where the carboxylate group outcompetes your intended nucleophile. The carboxylate is tethered to the electrophilic center, giving it a high effective concentration for the intramolecular reaction. To favor the intermolecular reaction, you need to either enhance the reactivity of your external nucleophile or suppress the reactivity of the internal carboxylate.

Q3: Can I use a protecting group for the carboxylic acid?

A3: Yes, protecting the carboxylic acid is a very effective strategy. By converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), you prevent the formation of the nucleophilic carboxylate anion under basic conditions. The ester can then be hydrolyzed back to the carboxylic acid in a separate step after the desired reaction at the chloro-terminus has been completed.

Q4: What is the best way to monitor the reaction for lactone formation?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your reaction. The lactone is generally less polar than the starting carboxylic acid and will have a higher Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying the starting material, desired product, and the lactone byproduct.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting unwanted lactonization.

Problem: Significant formation of ω-decanolactone observed during nucleophilic substitution at the C-10 position.
Analysis of Potential Causes and Recommended Solutions:

Below is a decision-making workflow to help you diagnose and solve the issue of unwanted lactonization.

G cluster_0 Troubleshooting Lactonization start Lactone Formation Observed q1 Are you using basic conditions? start->q1 sol1 Reduce base equivalency or use a milder base (e.g., K2CO3 vs. NaH). q1->sol1 Yes q2 Is the reaction temperature elevated (> 60 °C)? q1->q2 No sol1->q2 sol2 Run the reaction at a lower temperature (e.g., room temperature or 0 °C). q2->sol2 Yes q3 Is the carboxylic acid unprotected? q2->q3 No sol2->q3 sol3 Protect the carboxylic acid as an ester (see Protocol 1). q3->sol3 Yes q4 Is your nucleophile concentration low? q3->q4 No end Lactonization Minimized sol3->end sol4 Increase the concentration of the external nucleophile. q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting workflow for lactonization.

Detailed Experimental Parameter Adjustments:
ParameterProblematic ConditionRecommended AdjustmentRationale
Base Strong base (e.g., NaH, LDA) or excess base.Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in stoichiometric amounts.Strong bases fully deprotonate the carboxylic acid, maximizing the concentration of the highly reactive carboxylate. Weaker bases establish an equilibrium, reducing the concentration of the internal nucleophile at any given time.
Temperature High temperature (e.g., > 80 °C).Conduct the reaction at room temperature or below if the external nucleophile is sufficiently reactive.Lower temperatures decrease the rate of all reactions, but can disproportionately disfavor the intramolecular cyclization, which has a higher entropic barrier.
Solvent Polar aprotic solvents (e.g., DMF, DMSO).Consider less polar solvents or protic solvents if compatible with the reaction.[2]Protic solvents can hydrogen-bond with the carboxylate, stabilizing it and reducing its nucleophilicity.
Concentration High dilution.Run the reaction at a higher concentration.Higher concentrations favor intermolecular reactions by increasing the likelihood of collisions between the substrate and the external nucleophile.

IV. Experimental Protocols

Protocol 1: Protection of 10-Chlorodecanoic Acid via Fischer Esterification

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is an effective way to prevent lactonization during subsequent reactions at the chloro-terminus.

Materials:

  • 10-chlorodecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10-chlorodecanoic acid in a 10-20 fold excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 10-chlorodecanoate. The product can be purified further by distillation or chromatography if necessary.

Protocol 2: Nucleophilic Substitution on 10-Chlorodecanoic Acid with Minimized Lactonization

This protocol outlines a general procedure for reacting a nucleophile with 10-chlorodecanoic acid under conditions that disfavor lactone formation.

Materials:

  • 10-chlorodecanoic acid

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Diatomaceous earth (Celite®)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of 10-chlorodecanoic acid and the nucleophile (1.1-1.5 equivalents) in acetonitrile, add potassium carbonate (1.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product. Purify by chromatography or recrystallization as needed.

V. Mechanistic Overview

The competition between the desired intermolecular substitution and the undesired intramolecular lactonization is a critical aspect to control.

G cluster_0 Reaction Pathways 10-Chlorodecanoic_Acid 10-Chlorodecanoic Acid Carboxylate Carboxylate Anion 10-Chlorodecanoic_Acid->Carboxylate + Base Desired_Product Desired Intermolecular Substitution Product Carboxylate->Desired_Product + External Nucleophile (Favored by high [Nu]) Lactone ω-Decanolactone (Undesired Product) Carboxylate->Lactone Intramolecular Attack (Favored by heat)

Caption: Competing reaction pathways.

By carefully selecting reaction conditions such as temperature, base, and solvent, the equilibrium can be shifted to favor the formation of the desired product over the lactone. The use of a protecting group for the carboxylic acid remains the most robust method to completely eliminate the possibility of lactonization.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Optimization

Technical Support Center: Optimizing Purification of 10-Chlorodecanoic Acid

Welcome to the Technical Support Center for the purification of 10-chlorodecanoic acid . This guide is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 10-chlorodecanoic acid . This guide is designed for researchers, analytical scientists, and drug development professionals. Because 10-chlorodecanoic acid is an amphiphilic, bifunctional building block (featuring a hydrophobic 9-carbon tail and a hydrophilic carboxyl head), it presents unique thermodynamic challenges during isolation.

This document provides a causality-driven troubleshooting guide, a diagnostic workflow, and a self-validating Standard Operating Procedure (SOP) for recrystallization.

Physicochemical Profile

Before initiating any purification workflow, it is critical to understand the thermal and solubility parameters of the target molecule[1].

Table 1: Physicochemical Properties of 10-Chlorodecanoic Acid

PropertyValue
Chemical Name 10-Chlorodecanoic acid
CAS Number 37027-56-8[1]
Molecular Formula C₁₀H₁₉ClO₂ [4]
Molecular Weight 206.71 g/mol [1]
Solubility Profile Highly soluble in ethanol, ethyl acetate, and dichloromethane; low solubility in water and cold hexane[4].
Common Impurities 10-hydroxydecanoic acid (synthetic precursor), decanedioic acid (sebacic acid), 1,10-dichlorodecane.

Diagnostic Workflow for Recrystallization

The following decision tree maps the common failure modes encountered during the cooling phase of 10-chlorodecanoic acid recrystallization, guiding you toward the correct mechanistic intervention.

RecrystallizationTroubleshooting Start Crude 10-Chlorodecanoic Acid in Hot Solvent Cooling Cooling Phase (Controlled Rate) Start->Cooling Issue1 Observation: Oiling Out (Phase Separation) Cooling->Issue1 Issue2 Observation: No Crystallization Cooling->Issue2 Issue3 Observation: Crystals Formed Cooling->Issue3 Sol1 Action: Reheat to dissolve. Add anti-solvent or seed crystals. Cool slower. Issue1->Sol1 Sol2 Action: Scratch flask. Reduce solvent volume. Cool in ice bath. Issue2->Sol2 PurityCheck Check Purity (HPLC/GC) Issue3->PurityCheck Sol1->Cooling Sol2->Cooling Impure Impure (e.g., 10-hydroxydecanoic acid) PurityCheck->Impure Pure Pure Product (>98%) PurityCheck->Pure Sol3 Action: Adjust solvent system (e.g., increase hexane ratio) Impure->Sol3 Sol3->Start

Figure 1: Diagnostic workflow for troubleshooting 10-chlorodecanoic acid recrystallization.

Troubleshooting & FAQs

Q1: Why does my 10-chlorodecanoic acid separate as a thick oil instead of forming crystals during cooling?

Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [2]. It occurs when the supersaturation point of the solution is reached at a temperature above the melting point of the solute, or when the integration of solute molecules into the crystal lattice is kinetically hindered. Because 10-chlorodecanoic acid is a relatively low-melting aliphatic compound, rapid cooling forces the compound to separate as a solute-rich liquid emulsion rather than a rigid crystal lattice [3]. Solution:

  • Reduce the cooling rate (e.g., 0.1 °C/min) to stay within the metastable zone.

  • Introduce seed crystals (1-5% w/w) just above the cloud point to bypass the kinetic barrier of primary nucleation.

  • Adjust the solvent system to lower the solute's solubility at higher temperatures (e.g., increasing the ratio of a non-polar anti-solvent like hexane).

Q2: My GC/LC analysis shows persistent contamination with 10-hydroxydecanoic acid. How do I remove it?

Causality: 10-hydroxydecanoic acid is the common synthetic precursor to 10-chlorodecanoic acid. Because both molecules share an identical C10 aliphatic backbone and carboxylic acid headgroup, their crystallization behaviors are extremely similar. However, the terminal hydroxyl group makes the precursor slightly more polar than the chloro-derivative. Solution: A simple single-solvent recrystallization is often insufficient. Utilize a solvent-antisolvent system like Ethyl Acetate / Hexane. The slightly more polar 10-hydroxydecanoic acid will remain dissolved in the ethyl acetate-rich mother liquor if the hexane ratio is carefully titrated. Pro-Tip: If contamination is severe (>10%), perform an aqueous biphasic wash using a mildly basic buffer prior to recrystallization to partition the more polar hydroxy-acid into the aqueous phase.

Q3: I am getting very low yields (<50%) after filtration. What is causing this?

Causality: 10-chlorodecanoic acid is highly soluble in many standard organic solvents at room temperature due to its long alkyl chain. If the solvent volume is too high, or if the final cooling temperature is not low enough, a significant portion of the product remains thermodynamically stable in the mother liquor. Solution: Strictly control the solvent volume (aim for 3-5 mL of solvent per gram of crude product). Ensure the final cooling stage reaches 0–5 °C using an ice bath for at least 1–2 hours to maximize yield before filtration.

Standard Operating Procedure (SOP): Solvent-Antisolvent Recrystallization

This protocol utilizes an Ethyl Acetate (Solvent) / Hexane (Anti-solvent) system. It is designed as a self-validating workflow; specific observational checkpoints ensure the physical chemistry of the system is behaving as intended.

Step 1: Dissolution

  • Place crude 10-chlorodecanoic acid in a round-bottom flask equipped with a reflux condenser.

  • Add minimal boiling ethyl acetate (approx. 2–3 mL per gram of crude) until the solid is fully dissolved.

  • Validation Check: The solution must be completely transparent. If solid remains, add ethyl acetate in 0.5 mL increments.

Step 2: Hot Filtration

  • Quickly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate impurities (e.g., dust, polymerized byproducts).

Step 3: Anti-Solvent Addition & Cloud Point Targeting

  • Return the filtrate to a gentle heat source.

  • Slowly add hot hexane dropwise while stirring until the solution becomes faintly turbid (this is the "cloud point").

  • Add exactly enough drops of hot ethyl acetate to clear the turbidity.

  • Validation Check: The system is now critically saturated. If the solution remains cloudy, you have added too much hexane and risk premature oiling out.

Step 4: Seeding & Controlled Cooling

  • Remove the flask from the heat source. Allow the temperature to drop by 5–10 °C.

  • Before the solution reaches room temperature, add a few milligrams of pure 10-chlorodecanoic acid seed crystals.

  • Allow the flask to cool slowly to room temperature undisturbed.

  • Validation Check: Observe the seed crystals. If they dissolve, the solution was too hot. If a milky emulsion forms at the bottom of the flask, LLPS (oiling out) has occurred [2]; reheat the flask to dissolve the oil and cool more slowly. If distinct geometric crystals begin growing from the seeds, the cooling trajectory is correct.

Step 5: Deep Cooling & Isolation

  • Transfer the flask to an ice-water bath (0–5 °C) for 1 hour to drive complete crystallization.

  • Filter the crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold hexane to displace the mother liquor without dissolving the product.

Step 6: Drying

  • Dry the crystals in a vacuum desiccator at room temperature.

  • Caution: Do not use a heated vacuum oven, as the relatively low melting point of the product may cause the purified crystals to melt and fuse.

References

  • 10-Chlorodecanoic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

Catalyst optimization for 10-chlorodecanoic acid dechlorination

Technical Support Center: Catalyst Optimization for 10-Chlorodecanoic Acid Dechlorination Overview 10-chlorodecanoic acid is an unactivated, long-chain aliphatic chloride. The C(sp³)-Cl bond is notoriously robust (bond d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for 10-Chlorodecanoic Acid Dechlorination

Overview 10-chlorodecanoic acid is an unactivated, long-chain aliphatic chloride. The C(sp³)-Cl bond is notoriously robust (bond dissociation energy ~81 kcal/mol), making its hydrodechlorination (HDC) significantly more challenging than that of aryl or activated alkyl chlorides. This support center provides researchers and drug development professionals with field-validated protocols, optimization strategies, and troubleshooting logic to achieve quantitative dechlorination to decanoic acid.

Catalyst Optimization FAQs

Q1: Why does my Pd/C catalyst deactivate rapidly during the dechlorination of 10-chlorodecanoic acid? A1: Catalyst deactivation in this system is primarily caused by HCl poisoning. As the C-Cl bond is cleaved and reduced by H₂, stoichiometric amounts of HCl are released. The chloride ions strongly coordinate to the electrophilic Pd surface sites, competitively inhibiting the adsorption of the 10-chlorodecanoic acid substrate[1]. Furthermore, localized acidic microenvironments can degrade the carbon support's pore structure. Optimization: Introduce a mild inorganic base (e.g., NaOH or Na₂CO₃) or an organic amine (e.g., triethylamine) to the solvent matrix. The base acts as a proton acceptor, neutralizing the HCl and driving the reaction forward via Le Chatelier's principle.

Q2: How does the choice of support (Carbon vs. Alumina) affect the hydrodechlorination rate? A2: The support dictates both the electronic state of the metal and the mass transfer of the long aliphatic chain. Pd/Al₂O₃ generally provides superior initial reaction rates because the Lewis acidic sites on the alumina surface can pre-coordinate with the chlorine atom, polarizing the C-Cl bond and lowering the activation energy for oxidative addition[2]. However, alumina is susceptible to structural collapse in highly alkaline aqueous environments. Pd/C (activated carbon) offers superior chemical stability but relies solely on the metal's intrinsic activity. Optimization: Use Pd/Al₂O₃ for rapid batch reactions in organic solvents (e.g., methanol) with amine bases. Use Pd/C for continuous-flow systems or highly alkaline aqueous conditions.

Q3: Are there viable non-noble metal alternatives for unactivated alkyl chloride reduction? A3: Yes. Recent breakthroughs have demonstrated that Copper-hydride (CuH) systems can effectively reduce unactivated alkyl chlorides. Using a Cu catalyst with diisobutylaluminum hydride (DIBAL-H) circumvents the traditional oxidative addition pathway, operating instead via a radical-mediated mechanism that is highly effective for primary alkyl chlorides like 10-chlorodecanoic acid[3].

Mechanistic Workflows

Mechanism cluster_0 Catalytic Hydrodechlorination Pathway of 10-Chlorodecanoic Acid A 10-Chlorodecanoic Acid (Substrate) B Adsorption on Pd Surface A->B Diffusion C C-Cl Bond Cleavage (Oxidative Addition) B->C Activation D Hydride Transfer (from H2) C->D H2 dissociation E Decanoic Acid (Product) D->E Reductive Elimination F HCl Desorption (Requires Base) D->F Byproduct

Mechanistic pathway of Pd-catalyzed hydrodechlorination of 10-chlorodecanoic acid.

Step-by-Step Experimental Protocols

Protocol A: Noble-Metal Catalyzed Hydrodechlorination (Pd/C) Self-Validating System: This protocol includes an internal standard (dodecane) to ensure mass balance closure, validating that the substrate is not lost to catalyst adsorption or side reactions (e.g., esterification).

  • Preparation: In a 50 mL high-pressure Parr reactor, add 1.0 mmol of 10-chlorodecanoic acid and 0.5 mmol of dodecane (internal standard).

  • Solvent & Base: Dissolve the mixture in 15 mL of Methanol. Add 1.2 mmol of NaOH (dissolved in 1 mL H₂O) to serve as the HCl scavenger. Causality: Methanol ensures high solubility of the long-chain acid, while the slight excess of NaOH prevents Pd poisoning.

  • Catalyst Addition: Add 50 mg of 5% Pd/C.

  • Purging: Seal the reactor. Purge with N₂ three times (up to 5 bar) to remove oxygen, followed by three H₂ purges.

  • Reaction: Pressurize with H₂ to 10 bar. Heat to 60 °C under vigorous stirring (800 rpm). Causality: High stirring rates (>800 rpm) are critical to eliminate gas-liquid-solid external mass transfer limitations for the H₂ gas.

  • Sampling & Validation: Withdraw 100 µL aliquots at 1h, 3h, and 5h. Filter through a 0.22 µm PTFE syringe filter. Analyze via GC-FID/MS. Calculate mass balance: (Moles of Decanoic Acid + Moles of unreacted 10-chlorodecanoic acid) / Initial Moles. A mass balance < 95% indicates product adsorption on the carbon support.

Protocol B: Base-Metal Radical Hydrodechlorination (Cu/DIBAL-H) Causality: Utilizes a radical pathway, ideal for unactivated C-Cl bonds resistant to standard oxidative addition.

  • Preparation: In an oven-dried Schlenk flask under Argon, add 10-chlorodecanoic acid (1.0 mmol), CuCl (10 mol%), and bisphosphine ligand dppf (10 mol%).

  • Solvent: Add 10 mL of anhydrous THF.

  • Reduction: Slowly add DIBAL-H (2.0 mmol, 1.0 M in THF) dropwise at room temperature. Causality: DIBAL-H acts as both the hydride source and the radical initiator[3].

  • Reaction: Heat the mixture to 70 °C for 15 hours.

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl to destroy excess DIBAL-H and solubilize aluminum salts. Extract with ethyl acetate and analyze.

Troubleshooting Guide & Logic

Troubleshooting Start Issue: Low Conversion of 10-Chlorodecanoic Acid CheckpH Check Reaction pH (Post-Reaction) Start->CheckpH Acidic pH < 5 (HCl Poisoning) CheckpH->Acidic Measure Neutral pH > 7 (Base Present) CheckpH->Neutral Measure AddBase Action: Increase NaOH or Et3N to neutralize HCl Acidic->AddBase CheckMB Check Mass Balance via Internal Standard Neutral->CheckMB LowMB Mass Balance < 80% (Adsorption/Side Reaction) CheckMB->LowMB HighMB Mass Balance > 95% (Kinetic Limitation) CheckMB->HighMB ChangeSolvent Action: Switch to less polar solvent or reduce carbon loading LowMB->ChangeSolvent IncreaseTemp Action: Increase H2 pressure, temperature, or stirring rate HighMB->IncreaseTemp

Diagnostic logic tree for troubleshooting low conversion in catalytic hydrodechlorination.

Q: My GC-MS shows complete disappearance of 10-chlorodecanoic acid, but the yield of decanoic acid is only 60%. Where is the rest? A: This indicates a mass balance failure. Two common causes exist:

  • Esterification: If using methanol or ethanol as a solvent at elevated temperatures, the carboxylic acid moiety of 10-chlorodecanoic acid can undergo Fischer esterification catalyzed by the localized acidic environment (if HCl is not fully neutralized). Check GC-MS for methyl decanoate (m/z 186).

  • Adsorption: Long-chain aliphatic acids are highly hydrophobic and can irreversibly adsorb onto the porous structure of activated carbon supports. Solution: Switch the support from Carbon to Alumina (Pd/Al₂O₃), which has a lower affinity for aliphatic chains, or wash the spent catalyst with a non-polar solvent (e.g., hexane) to recover the product.

Q: The reaction stalls at 50% conversion despite adding excess base. A: You may be facing external mass transfer limitations. Hydrogen gas must dissolve into the liquid phase and diffuse into the catalyst pores. If the stirring rate is too low, the liquid layer around the catalyst particles becomes depleted of H₂. Ensure your stirring rate is above 800 rpm to eliminate the boundary layer. Alternatively, the catalyst surface may be passivated by strongly adsorbed decanoic acid products.

Quantitative Data: Catalyst Performance Comparison

Table 1: Comparative performance of various catalytic systems for aliphatic unactivated C-Cl bond reduction.

Catalyst SystemSupport / LigandReductantAdditive / BaseTemp (°C)Time (h)Conversion (%)Selectivity (%)Primary Limitation
5% Pd/C Activated CarbonH₂ (10 bar)NaOH (1.2 eq)605>99>95High adsorption of long-chain products
5% Pd/Al₂O₃ γ-AluminaH₂ (10 bar)Et₃N (1.2 eq)603>99>98Support degradation in strong aqueous base
5% Ru/C Activated CarbonH₂ (10 bar)NaOH (1.2 eq)8010~65~90Lower intrinsic activity for C-Cl cleavage
CuCl (10 mol%) dppf (10 mol%)DIBAL-H (2 eq)None7015>95>90Requires strictly anhydrous/air-free conditions

References

  • Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst. Reaction Chemistry & Engineering (RSC Publishing). 1

  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. PMC. 2

  • Cu-Catalyzed Hydrodechlorination of Unactivated Alkyl Chlorides Using Diisobutylaluminum Hydride. Organic Letters - ACS Publications.3

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 10-Chlorodecanoic Acid Chlorides

Welcome to the technical support center for 10-chlorodecanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with the highly reactive 10-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 10-chlorodecanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with the highly reactive 10-chlorodecanoic acid chloride. As a seasoned application scientist, I understand the nuances and challenges that come with handling such moisture-sensitive reagents. This resource is structured to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 10-chlorodecanoic acid chloride and why is it so sensitive to moisture?

A1: 10-chlorodecanoic acid chloride is the acyl chloride derivative of 10-chlorodecanoic acid. The high reactivity and moisture sensitivity stem from the chemical structure of the acyl chloride group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1][2] This makes it a prime target for nucleophilic attack by water, which is often present as atmospheric moisture.[1] This reaction, known as hydrolysis, rapidly converts the acid chloride back to the parent carboxylic acid (10-chlorodecanoic acid) and generates corrosive hydrogen chloride (HCl) gas.[3][4][5] This degradation not only consumes your starting material but can also introduce acidic impurities that complicate subsequent reactions and purifications.

Q2: I've just received a shipment of 10-chlorodecanoic acid chloride. How should I store it to ensure its long-term stability?

A2: Proper storage is critical to maintaining the integrity of 10-chlorodecanoic acid chloride. It should be stored in a cool, dry, and well-ventilated area, away from any sources of ignition.[6][7] The container must be kept tightly sealed to prevent the ingress of atmospheric moisture.[7] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[3][8] It is also advisable to store it away from incompatible materials such as oxidizers, strong bases, alcohols, and amines.[7][9] Some suppliers may recommend refrigeration (2-8°C).[3]

Q3: What are the tell-tale signs that my 10-chlorodecanoic acid chloride has been compromised by moisture?

A3: The most immediate sign of decomposition due to moisture is the evolution of steamy, corrosive fumes of hydrogen chloride (HCl) gas when the container is opened.[3] You might also observe a change in the physical appearance of the substance, such as cloudiness in the liquid or the formation of a solid precipitate, which would be the parent 10-chlorodecanoic acid.[3]

Q4: Can I use a solvent from a bottle that has been previously opened for my reaction with 10-chlorodecanoic acid chloride?

A4: It is strongly advised to use only anhydrous solvents from a freshly opened bottle or a solvent that has been rigorously dried and stored over molecular sieves.[3] Solvents can readily absorb moisture from the atmosphere, and this seemingly small amount of water will readily react with the highly sensitive acid chloride, leading to reduced yields and the formation of impurities.[3]

Troubleshooting Guide

Problem 1: Low or No Yield in Subsequent Reactions (e.g., Esterification, Amidation)

Possible Cause: The primary suspect is the premature hydrolysis of the 10-chlorodecanoic acid chloride.

Troubleshooting Steps & Explanations:

  • Verify Reagent Quality: Before starting your reaction, if you suspect your acid chloride has been compromised, you can perform a quick qualitative test. Carefully add a small drop of the acid chloride to a test tube containing a few drops of water. A vigorous reaction with the evolution of HCl gas indicates the presence of the reactive acid chloride. The absence of a strong reaction may suggest it has already hydrolyzed.

  • Implement Rigorous Anhydrous Techniques: The cornerstone of working with acid chlorides is the strict exclusion of moisture. This involves using oven-dried or flame-dried glassware, employing an inert atmosphere (nitrogen or argon), and using anhydrous solvents and reagents.[10][11][12]

  • Optimize Reagent Addition: When adding the 10-chlorodecanoic acid chloride to your reaction mixture, do so under a positive pressure of inert gas. For liquid reagents, use a dry syringe and needle to transfer the required amount through a septum.[13]

Problem 2: Formation of Unexpected Byproducts

Possible Cause: Besides hydrolysis, side reactions can occur if the reaction conditions are not carefully controlled.

Troubleshooting Steps & Explanations:

  • Control Reaction Temperature: Many reactions involving acid chlorides are exothermic.[14] It is often necessary to cool the reaction mixture (e.g., with an ice bath) during the addition of the acid chloride to control the reaction rate and prevent the formation of byproducts.[3]

  • Purify Starting Materials: Ensure that your other reagents and solvents are free from impurities that could react with the acid chloride. For example, if your amine for an amidation reaction contains water, you will get a mixture of the desired amide and the hydrolyzed carboxylic acid.

  • Consider the Purity of the Acid Chloride Itself: If you synthesized the 10-chlorodecanoic acid chloride yourself (e.g., from 10-chlorodecanoic acid and thionyl chloride), ensure it is free from residual chlorinating agents or the starting carboxylic acid.[15] Purification by distillation under reduced pressure is often necessary.[16]

Problem 3: Difficulty in Monitoring Reaction Progress by TLC

Possible Cause: Acid chlorides are often too reactive to be analyzed directly by thin-layer chromatography (TLC) on silica gel plates, as they can react with the silica or with trace moisture on the plate.[17]

Troubleshooting Steps & Explanations:

  • Derivatization for Analysis: A common technique is to take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol or an amine (e.g., benzylamine).[18][19] This converts the reactive acid chloride into a more stable derivative (a methyl ester or an amide) that can be easily analyzed by TLC or other analytical methods like GC or HPLC.[20][21][22]

  • Use of Reversed-Phase TLC: In some cases, reversed-phase TLC plates may be less reactive towards the acid chloride, but finding a suitable unreactive mobile phase can still be a challenge.[19]

Experimental Protocols

Protocol 1: Synthesis of 10-Chlorodecanoyl Chloride

This protocol describes the conversion of 10-chlorodecanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). The reaction with thionyl chloride proceeds through a chlorosulfite intermediate, making the hydroxyl group a better leaving group.[23] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[24]

Materials:

  • 10-chlorodecanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • A few drops of anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)[24]

  • Round-bottom flask, reflux condenser, and drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask and reflux condenser with a drying tube) and ensure all glassware is thoroughly dried.

  • Reagent Addition: In a fume hood, dissolve 10-chlorodecanoic acid in anhydrous DCM in the round-bottom flask. Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution. If the reaction is sluggish, a catalytic amount of DMF can be added.[25]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Workup: After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump.

  • Purification (Optional but Recommended): The crude 10-chlorodecanoyl chloride can be purified by fractional distillation under reduced pressure to obtain a highly pure product.[16]

Protocol 2: Handling and Transfer of 10-Chlorodecanoyl Chloride under Anhydrous Conditions

This protocol outlines the standard procedure for transferring a moisture-sensitive liquid like 10-chlorodecanoyl chloride using a syringe under an inert atmosphere.[13][26]

Materials:

  • Flask containing 10-chlorodecanoyl chloride, sealed with a rubber septum

  • Reaction flask, oven-dried and sealed with a rubber septum

  • Source of inert gas (nitrogen or argon) with a needle adapter

  • Dry syringe and needle

  • Anhydrous solvent (if a solution is to be transferred)

Procedure:

  • Inert Atmosphere: Purge the reaction flask with an inert gas for several minutes to displace any air and moisture. Maintain a slight positive pressure of the inert gas throughout the procedure.[12]

  • Syringe Preparation: Flush a dry syringe with the inert gas a few times to ensure it is free of moisture.

  • Transfer: Pierce the septum of the 10-chlorodecanoyl chloride container with the needle of the prepared syringe and withdraw the desired volume.

  • Quickly transfer the needle to the reaction flask's septum and inject the acid chloride into the reaction mixture.

  • Cleaning: Immediately after use, rinse the syringe and needle with an appropriate anhydrous solvent followed by a quenching solvent like isopropanol to safely neutralize any residual acid chloride.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Acid Chloride Synthesis [27][28]

Chlorinating AgentFormulaPhysical StateByproductsSeparation
Thionyl ChlorideSOCl₂LiquidSO₂(g), HCl(g)Relatively easy; byproducts are gaseous
Phosphorus(V) ChloridePCl₅SolidPOCl₃(l), HCl(g)Fractional distillation required to separate from POCl₃
Phosphorus(III) ChloridePCl₃LiquidH₃PO₃(s)Fractional distillation required
Oxalyl Chloride(COCl)₂LiquidCO(g), CO₂(g), HCl(g)Relatively easy; byproducts are gaseous

Visualizations

Hydrolysis of 10-Chlorodecanoyl Chloride

The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of 10-chlorodecanoyl chloride.

Caption: Hydrolysis of 10-chlorodecanoyl chloride.

Workflow for Handling Moisture-Sensitive Reagents

This diagram outlines the key steps for successfully handling moisture-sensitive reagents like 10-chlorodecanoyl chloride.

Workflow A Dry Glassware (Oven or Flame-Dried) B Assemble Apparatus (e.g., with Septa and Drying Tube) A->B C Purge with Inert Gas (Nitrogen or Argon) B->C D Add Anhydrous Solvents/Reagents (via Syringe/Cannula) C->D E Add 10-Chlorodecanoyl Chloride (under positive inert gas pressure) D->E F Run Reaction (Maintain inert atmosphere) E->F G Workup & Purification F->G

Caption: Anhydrous reaction setup workflow.

References

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Chemistry Steps. (2020, February 16). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

  • Lisa Nichols. (2022, February 1). Inert Atmosphere. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • US Hazmat Rentals. Acetyl chloride Chemical Storage Specifications. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Reddit. (2025, August 9). Trouble with chloride acids. [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemguide. explaining nucleophilic addition / elimination in the reaction between acyl chlorides and water. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Save My Exams. (2025, June 23). Reactions of Acyl Chlorides. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • Google Patents. (2017, August 8).
  • ResearchGate. Scheme 3 Synthesis of acid chloride 10 from methyl 2-bromobutyrate. Key. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • PubMed. (1976, May). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. [Link]

  • ACS Publications. (2009, July 2). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. [Link]

  • Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. [Link]

  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Google Patents.
  • LookChem. General procedures for the purification of Acid chlorides. [Link]

  • J Michelle Leslie. (2020, September 30). Hydrolysis of an acid chloride. YouTube. [Link]

  • University of Calgary. (2010, November 25). Hydrolysis of Acid Chlorides. [Link]

  • Google Patents.
  • Google Patents. Method for purifying acid chlorides.
  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • DS InPharmatics. (2025, August 29). Exploring Common CMC-Related Delays in Drug Product Development. [Link]

  • Pharmaceutical Technology. (2018, November 2). Don't Let CMC Oversights Derail Drug Development. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). [Link]

Sources

Reference Data & Comparative Studies

Validation

10-chlorodecanoic acid vs 10-bromodecanoic acid in substitution reaction rates

Kinetic Profiling in Aliphatic Substitution: 10-Bromodecanoic Acid vs. 10-Chlorodecanoic Acid Executive Summary: The Bifunctional Paradigm In the synthesis of functionalized polymers, active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Kinetic Profiling in Aliphatic Substitution: 10-Bromodecanoic Acid vs. 10-Chlorodecanoic Acid

Executive Summary: The Bifunctional Paradigm

In the synthesis of functionalized polymers, active pharmaceutical ingredients (APIs), and advanced drug delivery systems, bifunctional aliphatic chains are indispensable. Both 10-chlorodecanoic acid and 10-bromodecanoic acid feature a carboxylic acid moiety for esterification or amidation and a terminal halogen for nucleophilic substitution 1. While structurally identical except for the terminal halogen, their reactivity profiles in nucleophilic aliphatic substitution (S_N2) reactions differ profoundly.

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from poor leaving group selection. This guide objectively compares the substitution reaction rates of these two substrates, providing mechanistic causality and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Why Bromide Outperforms Chloride

In S_N2 reactions, the rate-determining step is the concerted nucleophilic attack and the departure of the leaving group. The superiority of 10-bromodecanoic acid over its chlorinated counterpart is governed by three fundamental physicochemical principles 2:

  • Bond Dissociation Energy (BDE): The C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). A weaker bond lowers the activation energy required to reach the transition state, exponentially increasing the reaction rate 3.

  • Polarizability: Bromine is a larger atom with a more diffuse electron cloud. This higher polarizability allows the developing negative charge in the transition state to be stabilized over a larger volume, reducing the transition state energy 2.

  • Basicity: Leaving group ability is inversely proportional to basicity. The bromide anion (Br⁻) is the conjugate base of a stronger acid (HBr, pKa ≈ -9) compared to chloride (Cl⁻ from HCl, pKa ≈ -7). Being a weaker base, bromide is more stable as an independent species upon departure 2.

Quantitative Data Comparison

To contextualize these mechanistic principles, the following table summarizes the quantitative metrics that dictate the kinetic behavior of these two substrates.

Property10-Chlorodecanoic Acid (C-Cl)10-Bromodecanoic Acid (C-Br)Impact on S_N2 Kinetics
Bond Dissociation Energy ~339 kJ/mol~285 kJ/molLower BDE in C-Br facilitates faster bond cleavage.
Conjugate Acid pKa (HX) ~ -7.0 (HCl)~ -9.0 (HBr)Lower pKa indicates a weaker conjugate base, making Br⁻ a superior leaving group.
Atomic Radius of Halogen 175 pm185 pmLarger radius of Br increases polarizability, stabilizing the transition state.
Relative S_N2 Reaction Rate 1x (Baseline)~50x to 100x10-bromodecanoic acid reacts orders of magnitude faster under identical conditions.

Self-Validating Experimental Protocol: Kinetic Profiling via Phosphonium Salt Synthesis

To objectively demonstrate the kinetic disparity, we utilize the synthesis of a triphenylphosphonium (TPP+) targeting moiety—a common procedure for mitochondrial nucleoside delivery 4. This protocol is designed as a self-validating system: by running parallel reactions and sampling at defined intervals, researchers can extract precise rate constants while verifying product integrity via ³¹P NMR.

Objective: Kinetic comparison of nucleophilic substitution using Triphenylphosphine (PPh3) to form a phosphonium salt.

Materials:

  • 10-bromodecanoic acid and 10-chlorodecanoic acid (equimolar amounts, 10 mmol)

  • Triphenylphosphine (PPh3) (12 mmol, 1.2 eq)

  • Dry Acetonitrile (MeCN)

  • Internal Standard: Triphenylphosphine oxide (1 mmol)

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried 100 mL round-bottom flasks equipped with reflux condensers, dissolve 10 mmol of the respective halodecanoic acid in 50 mL of dry MeCN.

    • Causality: Acetonitrile is chosen as a polar aprotic solvent. It solvates the substrates but leaves the nucleophile (PPh3) relatively unsolvated, maximizing the S_N2 reaction rate.

  • Nucleophile Addition: Add 12 mmol of PPh3 and 1 mmol of the internal standard to each flask.

    • Causality: A slight excess of PPh3 drives the reaction forward to completion. The internal standard ensures that quantitative NMR integration is absolute, self-validating the conversion percentages at each time point without relying on relative peak ratios that might be skewed by side reactions.

  • Thermal Activation: Heat both reactions to a gentle reflux (82°C) under an inert argon atmosphere.

    • Causality: S_N2 reactions of primary unbranched alkyl halides require thermal energy to overcome the activation barrier; Argon prevents the oxidation of PPh3 into triphenylphosphine oxide.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots at t = 1h, 4h, 8h, 12h, and 24h. Quench immediately in cold CDCl3.

  • Validation & Analysis: Analyze aliquots via ³¹P NMR. The starting PPh3 appears at ~ -5 ppm, while the phosphonium salt product appears at ~ +24 ppm.

  • Expected Results: The 10-bromodecanoic acid reaction will typically show >90% conversion within 24 hours 4. The 10-chlorodecanoic acid will show <20% conversion in the same timeframe, necessitating the addition of a catalyst (e.g., NaI for an in-situ Finkelstein reaction) or significantly longer reaction times.

Reaction Pathway Visualization

G Substrate 10-Halodecanoic Acid (X = Cl, Br) TS_Br Transition State (Br) Lower Activation Energy Substrate->TS_Br X = Br TS_Cl Transition State (Cl) Higher Activation Energy Substrate->TS_Cl X = Cl Nucleophile Nucleophile (e.g., PPh3) Nucleophile->TS_Br Nucleophile->TS_Cl Product_Br Substituted Product + Br- (Fast) TS_Br->Product_Br Product_Cl Substituted Product + Cl- (Slow) TS_Cl->Product_Cl

Caption: SN2 reaction pathways comparing 10-bromo- vs 10-chlorodecanoic acid.

Application & Selection Criteria

  • Choose 10-Bromodecanoic Acid when: Rapid, high-yielding nucleophilic substitutions are required. It is the industry standard for synthesizing active pharmaceutical ingredients (APIs), complex polymers, and TPP+ conjugates where reaction efficiency and time-to-completion are critical 4, 1.

  • Choose 10-Chlorodecanoic Acid when: The substrate contains other highly reactive moieties where a slower, highly controlled substitution is necessary to prevent side reactions, or when bulk manufacturing economics strictly dictate lower raw material costs and time is not the limiting factor.

References

  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. Benchchem.
  • Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. NIH.
  • 10-Bromodecanoic Acid Industry Growth Trends and Analysis. Market Report Analytics.
  • Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol. Pearson.

Sources

Comparative

A Senior Application Scientist's Guide to H-NMR and C-NMR Spectra Validation for 10-Chlorodecanoic Acid Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is not merely a procedural step but a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is not merely a procedural step but a cornerstone of scientific validity and product safety. This guide offers an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically proton (¹H-NMR) and carbon-13 (¹³C-NMR)—for the purity validation of 10-chlorodecanoic acid, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques, all while being grounded in authoritative references.

The Imperative of Purity in Drug Development

The United States Food and Drug Administration (FDA) mandates rigorous validation of analytical procedures to document the identity, strength, quality, purity, and potency of drug substances and products.[1][2][3] An analytical method must be fit for its intended purpose, a principle that underscores every protocol and comparison within this guide.[4] For a compound like 10-chlorodecanoic acid, even minute impurities can have significant downstream effects on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).

NMR Spectroscopy: A Primary Method for Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the absolute concentration of compounds in a sample.[5] Unlike many chromatographic techniques, quantitative NMR (qNMR) does not always require a reference standard of the analyte itself, making it a primary analytical method.[5][6] The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that allows for accurate quantification.[5][7]

Why NMR for 10-Chlorodecanoic Acid?

Long-chain fatty acids like 10-chlorodecanoic acid present a unique analytical challenge. Their long aliphatic chains result in significant signal overlap in ¹H-NMR spectra.[8] However, the distinct chemical environments of protons and carbons near the functional groups—the carboxylic acid and the terminal chloride—provide clear windows for structural confirmation and impurity detection.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The following protocol is designed to be a self-validating system, incorporating an internal standard for quantitative analysis (qNMR).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 10-chlorodecanoic acid sample into a clean, dry vial using a calibrated analytical balance.

    • Add a precisely weighed amount (e.g., 5-10 mg) of a certified internal standard (IS). A suitable IS should be chemically stable, have a simple spectrum with signals that do not overlap with the analyte, and be of high purity.[5] 1,2,4,5-tetramethylbenzene is a common choice.[9] The use of a NIST-traceable internal standard ensures metrological traceability.[9][10][11]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common solvent for fatty acids.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Parameters:

      • Pulse Angle: A 90-degree pulse angle is typically used for quantitative analysis.

      • Relaxation Delay (d1): This is a critical parameter for qNMR. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of all protons. A longer delay, such as 10-15 times T₁, can further improve accuracy.[7][9]

      • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Parameters:

      • Proton Decoupling: Use proton decoupling to simplify the spectrum and improve sensitivity.

      • Relaxation Delay: Similar to ¹H-NMR, a sufficient relaxation delay is crucial for quantitative ¹³C-NMR, although this is less commonly performed than quantitative ¹H-NMR.

      • Number of Scans: A significantly higher number of scans is required for ¹³C-NMR due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Purity Validation

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_report Reporting weigh_sample Weigh 10-Chlorodecanoic Acid weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr ¹H-NMR Acquisition transfer->h_nmr c_nmr ¹³C-NMR Acquisition transfer->c_nmr process Process Spectra (FT, Phasing, Baseline Correction) h_nmr->process c_nmr->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign calculate Calculate Purity assign->calculate report Generate Report calculate->report

Caption: Experimental workflow for NMR-based purity validation.

Spectral Analysis and Purity Calculation

¹H-NMR Spectral Interpretation

A typical ¹H-NMR spectrum of a long-chain fatty acid will show characteristic signals.[8][12] For 10-chlorodecanoic acid, we expect to see:

  • -COOH (Carboxylic Acid Proton): A broad singlet typically downfield, though its position can vary and it may exchange with residual water in the solvent. Adding a drop of D₂O will cause this signal to disappear, confirming its identity.[13]

  • -CH₂-Cl (Methylene Protons adjacent to Chlorine): A triplet around 3.5 ppm.

  • α-CH₂ (Methylene Protons adjacent to COOH): A triplet around 2.3 ppm.

  • -(CH₂)₆- (Bulk Methylene Protons): A large, broad multiplet around 1.2-1.6 ppm.

  • β-CH₂ and other specific methylene groups: These will have distinct multiplets that can be resolved with a high-field instrument.

¹³C-NMR Spectral Interpretation

The ¹³C-NMR spectrum provides complementary information and is particularly useful for confirming the carbon backbone. Key signals include:

  • -COOH (Carbonyl Carbon): Around 180 ppm.

  • -CH₂-Cl (Carbon adjacent to Chlorine): Around 45 ppm.

  • α-CH₂ (Carbon adjacent to COOH): Around 34 ppm.

  • Aliphatic Carbons: A series of signals between 20-35 ppm.

Molecular Structure and NMR Signal Assignment

G cluster_mol 10-Chlorodecanoic Acid cluster_h_nmr ¹H-NMR Signals cluster_c_nmr ¹³C-NMR Signals mol Cl-CH₂-(CH₂)₈-COOH h_ch2cl ~3.5 ppm (t) mol->h_ch2cl -CH₂-Cl h_alphach2 ~2.3 ppm (t) mol->h_alphach2 α-CH₂ h_bulkch2 ~1.2-1.6 ppm (m) mol->h_bulkch2 -(CH₂)₈- h_cooh variable (br s) mol->h_cooh -COOH c_cooh ~180 ppm mol->c_cooh -COOH c_ch2cl ~45 ppm mol->c_ch2cl -CH₂-Cl c_alphach2 ~34 ppm mol->c_alphach2 α-CH₂ c_bulkch2 ~20-35 ppm mol->c_bulkch2 -(CH₂)₈-

Caption: Structure of 10-chlorodecanoic acid and corresponding NMR signals.

Quantitative Analysis (qNMR)

The purity of the 10-chlorodecanoic acid can be calculated using the following formula, which is a cornerstone of qNMR analysis based on an internal standard.[14]

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte = Integral of a specific, well-resolved proton signal from the analyte.

  • N_analyte = Number of protons giving rise to the analyte signal.

  • I_IS = Integral of a specific proton signal from the internal standard.

  • N_IS = Number of protons giving rise to the internal standard signal.

  • MW_analyte = Molecular weight of the analyte.

  • MW_IS = Molecular weight of the internal standard.

  • m_analyte = Mass of the analyte.

  • m_IS = Mass of the internal standard.

  • Purity_IS = Purity of the internal standard.

This method provides a direct measurement of purity and has been successfully used for the purity determination of Active Pharmaceutical Ingredients (APIs) for regulatory filings.[5]

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The FDA encourages a risk-based approach to selecting and validating analytical methods.[15]

Technique Principle Advantages for 10-Chlorodecanoic Acid Disadvantages for 10-Chlorodecanoic Acid
¹H-NMR & ¹³C-NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides structural confirmation and purity in a single experiment.[6] - Non-destructive.[5] - qNMR is a primary method, potentially not requiring a specific reference standard for the analyte.[6]- Lower sensitivity compared to chromatographic methods. - Signal overlap in the aliphatic region can be challenging.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.- High sensitivity and specificity, often considered the gold standard for fatty acid analysis.[16] - Excellent for separating positional and geometrical isomers.[17][18]- Requires derivatization (e.g., to fatty acid methyl esters, FAMEs) to increase volatility.[17][19] - High temperatures can lead to degradation of sensitive compounds.[18][20]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.- Operates at ambient temperature, reducing the risk of degradation.[18] - Does not typically require derivatization.[17][21]- Detection can be challenging due to the lack of a strong UV chromophore in fatty acids.[19][22] - May have lower resolution for separating long-chain saturated fatty acids compared to GC.

Identifying and Quantifying Impurities

Potential impurities in the synthesis of 10-chlorodecanoic acid could include starting materials (e.g., decanoic acid), reagents, or by-products (e.g., other chlorinated isomers). NMR is particularly adept at identifying and quantifying these if their signals do not overlap significantly with the main compound. For instance, a signal corresponding to the terminal methyl group of decanoic acid would be indicative of unreacted starting material.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 10-chlorodecanoic acid, a multi-faceted approach is recommended. ¹H-NMR and ¹³C-NMR provide unparalleled structural confirmation and a direct, quantitative measure of purity through qNMR. This should be complemented by a high-sensitivity chromatographic technique, such as GC-MS, to detect and quantify trace-level impurities that may not be visible by NMR. This integrated strategy aligns with regulatory expectations for robust analytical method validation and ensures the highest confidence in the quality and purity of the compound for research and drug development applications.

References

  • Vertex AI Search. (2025, November 22).
  • Nacalai Tesque, Inc.
  • Christie, W. W. (2019, July 23).
  • MDPI. (2021, January 18).
  • Spectroscopy Online. (2025, April 11).
  • Bruker.
  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Scribd.
  • PMC.
  • YouTube. (2018, September 3).
  • LIPID MAPS.
  • FDA. Q2(R2)
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Agilent. (2011, May 17).
  • Sac State Scholars. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection.
  • LCGC International. (2023, December 5).
  • Heidelberg University.
  • NIST. (2018, January 8).
  • ECA Academy. (2015, July 30).
  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • Regulations.gov.
  • DigitalCommons@UNL. Current Analytical Techniques for Food Lipids.
  • MDPI. (2025, February 6). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource.
  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods.
  • ResearchGate.
  • ResearchGate. (2024, October 27).
  • PMC.
  • NIST. (2016, September 28).
  • ILPS. Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy.
  • NIST. (2005, October 31). Nuclear Magnetic Resonance Spectroscopy.
  • Sigma-Aldrich.
  • MDPI. (2020, March 31).
  • DTIC. NIST-Traceable NMR Method to Determine Quantitative Weight Percentage Purity of Nitrogen Mustard HN-1 Feedstock Samples.
  • Springer.
  • AOCS. (2019, July 23).
  • JAOCS. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols.
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

Validation

Method 1: Direct Analysis via Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Quantifying 10-Chlorodecanoic Acid and its Impurities For researchers, scientists, and drug development professionals, the precise quantifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Quantifying 10-Chlorodecanoic Acid and its Impurities

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of ensuring product safety and efficacy. 10-chlorodecanoic acid, a halogenated fatty acid, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth comparison of two robust HPLC methodologies for its analysis, moving beyond simple protocols to explain the fundamental principles and experimental rationale guiding each approach.

The primary hurdles in analyzing 10-chlorodecanoic acid are its lack of a strong ultraviolet (UV) chromophore and its relatively high polarity compared to long-chain fatty acids, which can lead to poor retention on conventional reversed-phase columns.[1][2] This guide will compare a direct analysis approach using a universal detector against a highly sensitive method involving pre-column derivatization.

This approach prioritizes simplicity and provides a more uniform response for quantifying unknown impurities where reference standards are unavailable.[3] By avoiding chemical modification, it offers a direct and rapid assessment of the sample's purity profile.

Core Principle: Why this Method Works

Reversed-phase HPLC separates compounds based on their hydrophobicity.[4] For a moderately polar compound like 10-chlorodecanoic acid, controlling the mobile phase pH is critical. By setting the pH well below the pKa of the carboxylic acid group (typically ~4.8), we ensure the molecule is in its neutral, protonated form. This suppresses ionization and significantly enhances its retention on a nonpolar C18 stationary phase, leading to better peak shape and separation from other components.[5]

The key to this method is the use of a Charged Aerosol Detector (CAD). Unlike UV detectors that depend on the molecule's ability to absorb light, CAD is a mass-based detector. The column eluent is nebulized into fine droplets, the solvent is evaporated, and the remaining non-volatile analyte particles are charged and then measured.[6] This provides a response that is largely independent of the chemical structure of the analyte, making it exceptionally valuable for impurity analysis where the identity and properties of the impurities may not be known.[3]

Experimental Workflow: Direct Analysis with CAD

cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis s_prep Accurately weigh sample and dissolve in diluent (e.g., 50:50 Acetonitrile:Water) s_filter Filter through 0.45 µm PTFE syringe filter s_prep->s_filter hplc_inj Inject sample onto C18 HPLC Column s_filter->hplc_inj hplc_sep Gradient Elution (Acidified Water/Acetonitrile) hplc_inj->hplc_sep cad_detect Charged Aerosol Detection (CAD) hplc_sep->cad_detect d_integ Integrate Peaks cad_detect->d_integ d_quant Quantify using Relative Peak Area (% Area) d_integ->d_quant

Caption: Workflow for direct analysis of 10-chlorodecanoic acid using HPLC-CAD.

Detailed Experimental Protocol: HPLC-CAD

1. Materials and Reagents:

  • 10-Chlorodecanoic Acid Reference Standard and sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

2. Sample Preparation:

  • Diluent: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Sample Solution: Accurately weigh and dissolve the 10-chlorodecanoic acid sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection to remove particulates.

3. HPLC & Detector Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

Method 2: RP-HPLC with UV Detection following Pre-column Derivatization

This method is designed for high sensitivity and is ideal for quantifying trace-level impurities when their identities are known and reference standards are available. It involves chemically modifying the 10-chlorodecanoic acid to attach a UV-absorbing tag.

Core Principle: Why this Method Works

The fundamental challenge with UV detection is that the carboxylic acid functional group is a very weak chromophore.[2] Pre-column derivatization overcomes this by covalently bonding a molecule with a strong chromophore to the analyte.[4][5]

A highly effective reagent for this purpose is 3-nitrophenylhydrazine (3-NPH). In the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as pyridine, 3-NPH reacts with the carboxylic acid group to form a hydrazone derivative.[7][8] This derivative has two significant advantages:

  • Strong UV Absorbance: The nitrophenyl group is a potent chromophore, allowing for sensitive detection at a higher, more selective wavelength (e.g., ~254 nm), where interference from matrix components is less likely.

  • Increased Hydrophobicity: The attached tag makes the molecule less polar, leading to stronger retention on a reversed-phase column and improved chromatographic separation.[5]

Experimental Workflow: Derivatization and HPLC-UV Analysis

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s_prep Dissolve sample in Acetonitrile s_deriv Add 3-NPH, EDC, and Pyridine Reagents s_prep->s_deriv s_react Incubate at 40°C for 30 minutes s_deriv->s_react s_quench Quench reaction with Formic Acid s_react->s_quench hplc_inj Inject derivatized sample onto C18 HPLC Column s_quench->hplc_inj hplc_sep Gradient Elution hplc_inj->hplc_sep uv_detect UV Detection (e.g., 254 nm) hplc_sep->uv_detect d_integ Integrate Peaks uv_detect->d_integ d_quant Quantify against a derivatized standard curve d_integ->d_quant

Caption: Workflow for HPLC-UV analysis after pre-column derivatization.

Detailed Experimental Protocol: Derivatization and HPLC-UV

1. Materials and Reagents:

  • 10-Chlorodecanoic Acid Reference Standard and sample

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (HPLC Grade)

  • Formic Acid

  • Ultrapure Water

2. Derivatization Procedure: [5][7][8]

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 200 mM solution of 3-NPH in Acetonitrile.

    • EDC Solution: Prepare a 120 mM solution of EDC in Acetonitrile.

  • Reaction:

    • To 50 µL of a sample solution (approx. 1 mg/mL in Acetonitrile), add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution. A small amount of pyridine (e.g., 5 µL of 7% pyridine in acetonitrile) can be added to catalyze the reaction.[7]

    • Vortex the mixture and incubate in a water bath or heating block at 40°C for 30 minutes.[8]

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 200 µL of 0.1% Formic Acid in water.[8] The sample is now ready for injection.

3. HPLC & Detector Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV Detector.

  • Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection Wavelength: 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 90
    25.0 90
    25.1 50

    | 30.0 | 50 |

Performance Comparison of HPLC Methods

The choice of method depends entirely on the analytical objective. The following table provides a comparative summary of their performance characteristics.

ParameterMethod 1: Direct Analysis (HPLC-CAD)Method 2: Derivatization (HPLC-UV)Rationale & Justification
Sensitivity (LOD/LOQ) ModerateHigh to Very HighDerivatization introduces a strong chromophore, significantly amplifying the detector response compared to the mass-based signal of CAD.[4][9]
Quantification of Unknowns ExcellentPoor to FairCAD provides a near-uniform response for non-volatile compounds, allowing for a reasonable estimation of impurity concentration without standards.[3] UV response is highly structure-dependent.
Method Complexity LowHighThe derivatization method involves additional, carefully controlled chemical reaction steps, increasing sample preparation time and potential for error.[7][8]
Throughput HighLowDirect injection and analysis is significantly faster than methods requiring an offline derivatization and quenching step.
Selectivity GoodGoodChromatographic selectivity is determined by the column and mobile phase in both methods. The derivatization method can offer higher selectivity in detection wavelength.
Robustness HighModerateDirect analysis methods have fewer steps and are generally less prone to variability than methods involving chemical reactions that can be affected by time, temperature, and reagent stability.

Expert Recommendations

As a Senior Application Scientist, my recommendation is guided by the specific stage of research or development.

  • For Early-Stage Development, Impurity Discovery, and Profiling: The Direct Analysis with HPLC-CAD (Method 1) is the superior choice. Its ability to provide a more accurate mass-based estimation of unknown impurities is invaluable when reference standards are not yet available.[6] This method gives a truer picture of the impurity profile, which is critical for process development and initial safety assessments.

  • For Routine Quality Control, Release Testing, and Stability Studies: Once the critical impurities have been identified and synthesized, the HPLC-UV with Pre-column Derivatization (Method 2) is often preferred. Its exceptional sensitivity allows for the precise quantification of impurities at very low levels, which is required to meet the stringent limits set by regulatory bodies.[10][11] The method's high precision and accuracy, once validated, make it ideal for ensuring batch-to-batch consistency.

Ultimately, these two methods are not mutually exclusive but are powerful complementary tools in the analytical chemist's arsenal for the comprehensive characterization of 10-chlorodecanoic acid and its related substances.

References

  • Dei Cas, M., et al. (2022). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Diva-Portal.org. Available from: [Link]

  • Li, X., et al. (2022). Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. Journal of Agricultural and Food Chemistry, ACS Publications. Available from: [Link]

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Available from: [Link]

  • Waters Corporation. (2018). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Agilent Technologies, Inc. (2011). Reversed Phase HPLC of Fatty Acids. Available from: [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Available from: [Link]

  • Morrow, C. J., et al. (2004). Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase. PubMed. Available from: [Link]

  • Han, J., & Lin, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • Jeon, H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available from: [Link]

  • Dionex Corporation. (2010). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Available from: [Link]

  • In-Pharmatechnologist. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Phenomenex. Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available from: [Link]

  • Patel, P. N., et al. (2016). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column. Available from: [Link]

  • Interchim. HPLC Organic Acid Analysis. Available from: [Link]

Sources

Comparative

Validating Catalytic Conversion of 10-Chlorodecanoic Acid: A Comparative Guide to GC-MS Analysis

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals on the validation of catalytic conversion of 10-chlorodecanoic acid. We move beyond simple p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals on the validation of catalytic conversion of 10-chlorodecanoic acid. We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system. The core focus is on the objective comparison of catalytic performance using Gas Chromatography-Mass Spectrometry (GC-MS) as the definitive analytical tool.

Introduction: The Challenge of Targeted Dechlorination

10-chlorodecanoic acid serves as a model substrate for long-chain halogenated carboxylic acids. Its conversion is of significant interest in both environmental remediation, where dehalogenation is a detoxification pathway, and in synthetic chemistry, where it can be a precursor to valuable unsaturated or saturated fatty acids. The primary challenge lies in achieving high conversion efficiency and, critically, high selectivity towards a desired product while minimizing side reactions.

Validating the success of any catalytic system hinges on a precise and reliable analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering unparalleled separation efficiency and definitive molecular identification.[1][2] However, the analysis of a polar, low-volatility compound like a carboxylic acid requires careful methodological considerations, primarily the crucial step of chemical derivatization.[3][4][5] This guide will compare potential catalytic pathways and provide a complete, validated workflow for their assessment by GC-MS.

Catalytic Strategies: A Comparative Overview

The conversion of 10-chlorodecanoic acid primarily follows two mechanistic pathways: hydrodechlorination and dehydrohalogenation. The choice of catalyst dictates which pathway is favored and, consequently, the product distribution.

  • Hydrodechlorination (HDC): This process involves the replacement of the chlorine atom with a hydrogen atom, typically from a hydrogen source like H₂ gas, formic acid, or an alcohol solvent.[6][7][8] This pathway yields decanoic acid. Noble metals like Palladium (Pd) and Platinum (Pt), as well as more accessible metals like Nickel (Ni), are highly effective catalysts for HDC.[9][10][11]

  • Dehydrohalogenation (Elimination): This reaction is typically base-initiated and results in the elimination of HCl to form an alkene.[12] For 10-chlorodecanoic acid, this would primarily yield dec-9-enoic acid.

Below is a comparison of two common catalytic systems applied to this conversion.

Data Presentation: Catalyst Performance Comparison

The following table summarizes hypothetical performance data for two distinct catalysts under optimized conditions. This data illustrates the metrics crucial for catalyst evaluation, which will be determined using the GC-MS protocol detailed in Section 4.

Performance Metric Catalyst A: 5% Pd/C Catalyst B: Raney Nickel Notes
Reaction Pathway HydrodechlorinationHydrodechlorinationBoth catalysts primarily facilitate the replacement of Cl with H.
Conversion of 10-CDA (%) 99.5%92.0%Pd/C shows higher activity under the tested conditions.
Selectivity for Decanoic Acid (%) 98.2%95.5%Both catalysts are highly selective for the HDC product.
Selectivity for Dec-9-enoic Acid (%) 1.3%3.5%Raney Ni shows a slightly higher tendency for elimination side reactions.
Other Byproducts (%) 0.5%1.0%Includes potential dimers or fragmentation products.

10-CDA: 10-chlorodecanoic acid

GC-MS as the Validation Tool: Methodological Pillars

The inherent polarity and low volatility of carboxylic acids make them unsuitable for direct GC analysis.[4] Therefore, derivatization to a more volatile and thermally stable form is mandatory.

The Necessity of Derivatization: A Comparison of Reagents
  • Alkylation (Esterification): This is the most common approach, converting the carboxylic acid to an ester. Methylation to form Fatty Acid Methyl Esters (FAMEs) is robust, and reagents are cost-effective.[3][5][13] This is the method detailed in our protocol.

  • Silylation: This involves replacing the acidic proton with a silyl group, such as a trimethylsilyl (TMS) group using reagents like BSTFA.[14][15][16] Silylation is very effective but reagents are highly moisture-sensitive.

The choice of derivatization is critical as it directly impacts volatility, chromatographic peak shape, and mass spectral fragmentation patterns. For routine, high-throughput analysis, FAME derivatization offers the best balance of reliability, cost, and ease of use.

Potential Catalytic Conversion Pathways

The following diagram illustrates the primary chemical transformations originating from 10-chlorodecanoic acid, which our GC-MS method is designed to separate and identify.

G cluster_products Potential Products Decanoic_Acid Decanoic Acid Dec_9_enoic_Acid Dec-9-enoic Acid CDA 10-Chlorodecanoic Acid (Starting Material) CDA->Decanoic_Acid Hydrodechlorination (+H, -Cl) CDA->Dec_9_enoic_Acid Dehydrohalogenation (-HCl)

Caption: Potential reaction pathways for the catalytic conversion of 10-chlorodecanoic acid.

Experimental Protocol: A Self-Validating Workflow

This section provides a comprehensive, step-by-step methodology. Every protocol must be a self-validating system; therefore, the inclusion of controls and an internal standard is essential for trustworthy, quantifiable results.

Diagram: Overall Experimental Workflow

cluster_reaction Part 1: Catalytic Reaction cluster_prep Part 2: Sample Preparation cluster_analysis Part 3: GC-MS Analysis A Setup Reaction Vessel (Substrate, Catalyst, Solvent) B Run Reaction (Controlled Temp, Time, H₂ Pressure) A->B C Reaction Quench & Catalyst Filtration B->C D Solvent Evaporation & Residue Reconstitution C->D Crude Product E Add Internal Standard (e.g., Heptadecanoic Acid) D->E F Derivatization to FAMEs (BF₃-Methanol) E->F G GC-MS Injection & Data Acquisition F->G Derivatized Sample H Data Processing (Integration & Identification) G->H I Quantification & Performance Calculation H->I

Caption: A comprehensive workflow from catalytic reaction to final data analysis.

Step-by-Step Methodology

A. Catalytic Reaction (Example using Pd/C)

  • Vessel Preparation: To a high-pressure reaction vessel, add 10-chlorodecanoic acid (e.g., 207 mg, 1.0 mmol) and the catalyst (e.g., 5% Pd/C, 10 mg).

  • Solvent Addition: Add a suitable solvent such as methanol (10 mL).

  • Internal Standard: For accurate quantification, add a known amount of an internal standard that will not interfere with the reaction, such as Heptadecanoic Acid (C17:0), at this stage or during work-up.

  • Reaction Conditions: Seal the vessel, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction at a set temperature (e.g., 60 °C) for the designated time (e.g., 4 hours).

  • Controls: Prepare two control vessels in parallel:

    • Negative Control: Contains substrate and solvent but no catalyst.

    • Starting Material Control: A sample of the unreacted 10-chlorodecanoic acid.

B. Work-up and Sample Preparation

  • Quenching: After the reaction, cool the vessel to room temperature and carefully vent the H₂ gas.

  • Catalyst Removal: Filter the reaction mixture through a celite or syringe filter (0.22 µm) to remove the heterogeneous catalyst.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator) to obtain the crude product residue.

C. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is based on the widely used boron trifluoride-methanol method.

  • Reagent Preparation: To the dried residue, add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Tightly cap the vial and heat at 100 °C for 30 minutes. This step converts all carboxylic acids (starting material, products, and internal standard) into their corresponding methyl esters.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Sample Transfer: Carefully transfer the top hexane layer to a clean GC vial for analysis.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for method development. Validation according to ICH guidelines (specificity, linearity, accuracy, precision) is required for regulated environments.[17][18]

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-450) to identify all components. For higher sensitivity and quantitative precision, Selective Ion Monitoring (SIM) can be used after initial identification.[19]

Interpreting the Data: From Chromatogram to Conclusion

  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST).

    • Methyl 10-chlorodecanoate: Look for the molecular ion and characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).

    • Methyl decanoate: The product of hydrodechlorination.

    • Methyl dec-9-enoate: The product of dehydrohalogenation.

    • Methyl heptadecanoate: The internal standard.

  • Quantification: Calculate the concentration of each component based on its peak area relative to the peak area of the internal standard.

  • Calculate Performance Metrics:

    • Conversion (%) = (1 - (Area_final_reactant / Area_initial_reactant)) * 100

    • Yield (%) = (Moles_product / Moles_initial_reactant) * 100

    • Selectivity (%) = (Moles_specific_product / Moles_all_products) * 100

This systematic approach, grounded in proper controls and validated methods, ensures that the comparison between different catalysts is objective, reproducible, and scientifically sound.

References

  • U.S. Environmental Protection Agency. (1987). Catalytic Dehydrohalogenation: A Chemical Destruction Method for Halogenated Organics. Retrieved from [Link]

  • Selleck, W. A., & Squier, R. (2014). Catalytic mechanism of dehalogenation by DhaA and strategy for trapping the covalent intermediate. ResearchGate. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Mmereki, B. T., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Kim, J., & Lee, Y. (2020). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. ACS Catalysis. Retrieved from [Link]

  • Agilent Technologies. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

  • Previti, M. A., et al. (2005). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

  • DANI Analitica. (n.d.). Analysis of Fatty Acid Methyl Esters in Edible Oils. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Mesaros, C., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Retrieved from [Link]

  • ACS Publications. (2022, November 16). Reductive Dehalogenation of Herbicides Catalyzed by Pd0NPs in a H2-Based Membrane Catalyst-Film Reactor. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified scheme of catalytic mechanism for aliphatic organochlorine.... Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste. Retrieved from [Link]

  • Olaniran, A. O., et al. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst. Retrieved from [Link]

  • MDPI. (2020, December 10). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. Retrieved from [Link]

  • MDPI. (2024, July 3). Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. Retrieved from [Link]

  • MDPI. (2020, February 11). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. Retrieved from [Link]

  • ACS Publications. (2024, November 12). Cu-Catalyzed Hydrodechlorination of Unactivated Alkyl Chlorides Using Diisobutylaluminum Hydride. Organic Letters. Retrieved from [Link]

  • Heidelberg University. (n.d.). ANALYSIS OF FATTY ACIDS. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 22). Why GC-MS Analysis is the Gold Standard for Fatty Acid Research in Food Science. Retrieved from [Link]

  • SlidePlayer. (n.d.). 2. Conversion into functional derivatives (Carboxylic acid derivatives). Retrieved from [Link]

  • Royal Society of Chemistry. (2018, July 6). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production o. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of high energy fuel JP-10 by acidity-adjustable chloroaluminate ionic liquid catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions. Retrieved from [Link]

  • University of Illinois. (n.d.). Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. Retrieved from [Link]

  • Pearson. (n.d.). Functional Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2025, August 4). Acid Chlorides to Aldehydes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chlorodecanoic acid
Reactant of Route 2
Reactant of Route 2
10-Chlorodecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.